(R)-2-propylmalic acid
Description
(R)-2-Propylmalic acid is a chiral organic compound belonging to the class of substituted malic acids. Its structure consists of a malic acid backbone (2-hydroxybutanedioic acid) with a propyl group substituted at the second carbon position in the (R)-configuration. This compound is implicated in pyruvate metabolism pathways, particularly in plant systems under stress conditions. Evidence from integrative transcriptomic and metabolomic studies in sugarcane under drought stress (DS) reveals that this compound is among the stress-downregulated metabolites (SDMs), suggesting its role in maintaining metabolic homeostasis during abiotic stress responses .
The enantiomeric specificity of this compound may influence its biochemical interactions, as stereochemistry often dictates enzyme-substrate compatibility.
Properties
Molecular Formula |
C7H12O5 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2-propylbutanedioic acid |
InChI |
InChI=1S/C7H12O5/c1-2-3-7(12,6(10)11)4-5(8)9/h12H,2-4H2,1H3,(H,8,9)(H,10,11)/t7-/m1/s1 |
InChI Key |
KLURIVUFKOVPER-SSDOTTSWSA-N |
SMILES |
CCCC(CC(=O)O)(C(=O)O)O |
Isomeric SMILES |
CCC[C@@](CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CCCC(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Related Metabolites
| Compound | Structure | Metabolic Pathway | Regulation Under Drought Stress | Associated Genes/Enzymes |
|---|---|---|---|---|
| This compound | Malic acid + 2-propyl (R-config.) | Pyruvate metabolism | Down-regulated | Sspon.02G0043670-1B (pyruvate kinase) |
| L-Malic acid | 2-Hydroxybutanedioic acid | TCA cycle, glyoxylate shunt | Down-regulated | Not specified |
| Pyruvic acid | 2-Oxopropanoic acid | Glycolysis, fermentation | Down-regulated | Not specified |
| 2-Isopropylmalic acid | Malic acid + 2-isopropyl group | Pyruvate metabolism | Down-regulated | Similar pyruvate kinases |
| D-Lactic acid | 2-Hydroxypropanoic acid (D-form) | Fermentation, anaerobic respiration | Up-regulated | Not specified |
Key Findings:
Role in Pyruvate Metabolism :
- This compound, L-malic acid, and 2-isopropylmalic acid are interconnected through pyruvate metabolism. Under DS, their downregulation indicates suppressed respiration and energy production in sugarcane .
- Pyruvate kinases, such as Sspon.02G0043670-1B, are critical regulators of these pathways. This gene showed a positive correlation with pyruvate levels and is implicated in plant stress defenses .
Structural Influences on Function: The propyl and isopropyl substituents in this compound and 2-isopropylmalic acid, respectively, may alter enzyme binding efficiency or metabolite stability. For example, branched alkyl groups could hinder interactions with active sites compared to linear chains.
Stress Response Dynamics :
- The concurrent downregulation of this compound, L-malic acid, and pyruvic acid underscores a systemic suppression of central carbon metabolism under drought. In contrast, D-lactic acid accumulation reflects a shift toward alternative energy pathways.
Mechanistic Insights from Gene-Metabolite Correlations
- Pyruvate Kinase (Sspon.02G0043670-1B): This enzyme is strongly associated with pyruvate metabolism and is hypothesized to regulate the conversion of phosphoenolpyruvate to pyruvate. Its downregulation under DS aligns with reduced levels of pyruvate-linked metabolites, including this compound .
- Regulatory Genes : Other genes, such as Sspon.02G0026610-2B and Sspon.03G0006680-1A, correlate with D-lactate and malate levels, suggesting cross-talk between glycolysis, the TCA cycle, and stress-responsive pathways .
Implications for Agricultural Biotechnology
For instance, enhancing pyruvate kinase activity or modulating the synthesis of this compound could stabilize metabolic flux under stress. However, the enantiomeric specificity of such interventions must be carefully evaluated to avoid off-target effects.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are essential for characterizing (R)-2-propylmalic acid, and how should data be validated?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) for structural elucidation, infrared spectroscopy (IR) for functional group identification, and mass spectrometry (MS) for molecular weight confirmation. Validate data by cross-referencing with PubChem or peer-reviewed spectral libraries. For quantification, employ high-performance liquid chromatography (HPLC) with UV detection, ensuring calibration curves meet R² ≥ 0.99 .
Q. How can researchers verify the enantiomeric purity of this compound during synthesis?
- Methodological Answer : Use chiral stationary phase HPLC or polarimetry with a reference standard. Calculate enantiomeric excess (ee) via peak area ratios in chromatograms or optical rotation comparisons. Validate methods using racemic mixtures and replicate analyses to ensure precision (±2% error margin) .
Q. What statistical criteria should guide the reporting of experimental data for this compound in publications?
- Methodological Answer : Report means with standard deviations (SD) or standard errors (SE) based on sample size. Use ANOVA or t-tests for group comparisons, specifying significance thresholds (e.g., p < 0.05). Adhere to the metric system (e.g., mM, µg/mL) and limit significant figures to instrument precision (e.g., 0.1 mg precision for balances) .
Advanced Research Questions
Q. How should researchers address discrepancies in bioactivity data across studies involving this compound?
- Methodological Answer : Conduct meta-analysis to identify variability sources (e.g., cell line differences, assay protocols). Replicate experiments under standardized conditions (pH, temperature, solvent). Use Bland-Altman plots to assess inter-study agreement and apply mixed-effects models to account for batch variability .
Q. What experimental controls are critical when investigating this compound’s role in metabolic pathways?
- Methodological Answer : Include negative controls (e.g., enantiomer or structurally similar inactive analogs) and positive controls (known pathway inhibitors/activators). Use isotope-labeled (e.g., ¹³C) this compound in tracer studies to track metabolic flux via LC-MS. Validate findings with siRNA knockdowns or CRISPR-edited cell lines .
Q. How can batch-to-batch variability in synthesized this compound be minimized for sensitive bioassays?
- Methodological Answer : Implement strict quality control:
- Purity : Require ≥95% purity via HPLC with dual-wavelength detection (210 nm and 254 nm).
- Contaminants : Test for residual solvents (GC-MS) and heavy metals (ICP-MS).
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess storage conditions .
Q. What strategies optimize the yield of this compound in multi-step organic synthesis?
- Methodological Answer : Optimize reaction parameters (temperature, catalyst loading) via Design of Experiments (DoE). Use protecting groups (e.g., tert-butyl esters) to prevent side reactions. Purify intermediates via flash chromatography (silica gel, gradient elution) and final product via recrystallization (ethanol/water). Monitor yields at each step to identify bottlenecks .
Data Analysis & Interpretation
Q. How should researchers analyze conflicting results in this compound’s inhibition kinetics?
- Methodological Answer : Apply Michaelis-Menten and Lineweaver-Burk plots to compare enzyme kinetics. Use Akaike Information Criterion (AIC) to evaluate model fit (e.g., competitive vs. non-competitive inhibition). Validate with surface plasmon resonance (SPR) for binding affinity measurements .
Q. What computational methods are suitable for predicting this compound’s interactions with target proteins?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
